Comparative μ-Opioid Receptor Activation: Para-methyl AP-237 Demonstrates Sub-100 µM Potency, Markedly Lower Than AP-238 and 2-Methyl AP-237
In a β-arrestin2 recruitment assay measuring MOR activation, para-methyl AP-237 did not achieve maximal receptor activation at a concentration of 100 µM [1]. In contrast, AP-238 exhibited an EC₅₀ of 248 nM, and 2-methyl AP-237 demonstrated an EC₅₀ of 749 nM with an Eₘₐₓ of 125% relative to hydromorphone [2]. The inability of para-methyl AP-237 to reach full activation at 100 µM (≈ 100,000 nM) indicates it is >400-fold less potent than AP-238 in this assay.
| Evidence Dimension | μ-Opioid receptor activation (βarr2 recruitment) |
|---|---|
| Target Compound Data | EC₅₀ > 100 µM (maximal activation not reached at 100 µM) |
| Comparator Or Baseline | AP-238: EC₅₀ = 248 nM; 2-Methyl AP-237: EC₅₀ = 749 nM, Eₘₐₓ = 125% |
| Quantified Difference | Para-methyl AP-237 is >400-fold less potent than AP-238; >130-fold less potent than 2-methyl AP-237 |
| Conditions | In vitro β-arrestin2 recruitment assay, relative to hydromorphone reference |
Why This Matters
This pronounced potency differential defines para-methyl AP-237 as the appropriate low-activity control or reference standard for method validation and comparative SAR studies involving more potent cinnamylpiperazines.
- [1] Fogarty, M. F., Vandeputte, M. M., Krotulski, A. J., Papsun, D. M., Walton, S. E., Stove, C. P., & Logan, B. K. (2022). Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238. Archives of Toxicology, 96(6), 1701–1710. View Source
- [2] Fogarty, M. F., Vandeputte, M. M., Krotulski, A. J., Papsun, D. M., Walton, S. E., Stove, C. P., & Logan, B. K. (2022). Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238. Archives of Toxicology, 96(6), 1701–1710. View Source
